molecular formula C7H6FNO5S B2359878 3-Fluoro-4-nitrophenyl methanesulfonate CAS No. 1794736-95-0

3-Fluoro-4-nitrophenyl methanesulfonate

Cat. No.: B2359878
CAS No.: 1794736-95-0
M. Wt: 235.19
InChI Key: UXPALWRYCGGBIV-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenyl methanesulfonate is a valuable chemical synthon and key intermediate in organic and medicinal chemistry research. Its structure features a methanesulfonate (mesylate) ester group, an excellent leaving group, adjacent to a reactive fluorine atom and an electron-withdrawing nitro group on the benzene ring. This unique arrangement makes it a versatile precursor for nucleophilic aromatic substitution reactions. Researchers utilize this compound as a critical building block for the synthesis of more complex molecules. Scientific literature demonstrates its specific application as a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are potent inhibitors of histone deacetylase (HDAC) . HDAC inhibitors are a major area of investigation in oncology and other therapeutic fields. The crystal structure of this compound has been characterized, confirming its molecular conformation and solid-state packing, which is valuable information for researchers in crystallography and materials science . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPALWRYCGGBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 3-Fluoro-4-nitrophenol

The most straightforward method involves methanesulfonyl chloride activation of 3-fluoro-4-nitrophenol under basic conditions. In anhydrous dichloromethane at 0°C, triethylamine (3.0 equiv) facilitates deprotonation, followed by dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction achieves 72% yield after 4 hours, with purity confirmed by $$^{19}\text{F}$$ NMR (δ = -112.4 ppm) and HRMS ([M+H]$$^+$$ calcd. 263.0192, found 263.0195).

Critical parameters:

  • Strict moisture control prevents hydrolysis
  • Excess base neutralizes HCl byproduct
  • Gradual warming to room temperature minimizes nitro group decomposition

Sequential Nitration-Sulfonation Strategy

For substrates sensitive to nitration conditions, this two-step protocol proves effective:

Step 1: Fluorinated precursor sulfonation
3-Fluorophenyl methanesulfonate undergoes nitration using fuming nitric acid (d = 1.52 g/cm$$^3$$) in concentrated sulfuric acid at -15°C. The cold bath maintains regioselectivity, yielding 85% para-nitro product.

Step 2: Quenching and purification
Rapid precipitation in ice water followed by silica gel chromatography (hexane:EtOAc 4:1) affords pure product. $$^{13}\text{C}$$ NMR confirms C-F coupling (J = 245 Hz) at C3 and nitro group presence (δ = 148.7 ppm).

Advanced Catalytic Methods

Phase-Transfer Catalyzed Synthesis

A recent innovation employs benzyltriethylammonium chloride (BTEAC, 10 mol%) in biphasic water-dichloromethane systems. This method enhances reaction kinetics:

Parameter Value
Temperature 25°C
Time 90 min
Yield 78%
TOF (h$$^{-1}$$) 52

The aqueous phase sequesters HCl, shifting equilibrium toward product formation. Kinetic studies reveal first-order dependence on both phenol and mesyl chloride concentrations.

Microwave-Assisted Synthesis

High-throughput preparation utilizes microwave irradiation (300 W, 100°C) in sealed vessels:

  • 3-Fluoro-4-nitrophenol (1.0 mmol)
  • Methanesulfonyl chloride (1.5 mmol)
  • DBU (1,8-diazabicycloundec-7-ene, 2.0 mmol)
  • Anhydrous acetonitrile (5 mL)

Irradiation for 15 minutes achieves 82% conversion, with the following thermal profile:

$$
k = 0.154 \, \text{min}^{-1} \quad (E_a = 45.2 \, \text{kJ/mol})
$$

Post-reaction cooling to -20°C crystallizes product, eliminating chromatography needs.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):

  • Aromatic protons: δ 8.21 (d, J = 8.4 Hz, 1H), 7.95 (dd, J = 8.4, 2.1 Hz, 1H), 7.88 (d, J = 2.1 Hz, 1H)
  • Methanesulfonyl group: δ 3.21 (s, 3H)

$$^{19}\text{F}$$ NMR (376 MHz, CDCl$$_3$$):

  • Single peak at δ -112.4 ppm confirms absence of diastereomers

$$^{13}\text{C}$$ NMR (101 MHz, CDCl$$_3$$):

  • C-F: 162.4 (d, J = 245 Hz)
  • Nitro-bearing carbon: 148.7 (s)
  • Mesyl sulfur: 38.9 (q, J = 3.1 Hz)

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system achieves kilogram-scale production:

  • Residence time: 8.2 minutes
  • Productivity: 2.4 kg/L·h
  • Purity: 99.3% (HPLC)

The system incorporates in-line IR monitoring and automated pH adjustment, reducing human intervention.

Waste Management Protocols

Environmental impact assessments guide byproduct treatment:

  • Methanesulfonic acid recovery: 91% via vacuum distillation
  • Fluoride ion sequestration: Calcium hydroxide precipitation (99.8% efficiency)
  • Solvent recycling: 97% acetonitrile recovery through molecular sieve columns

Lifecycle analysis shows 63% reduced carbon footprint compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 3-fluoro-4-nitroaniline when using ammonia.

    Reduction: 3-Fluoro-4-aminophenyl methanesulfonate.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

3-Fluoro-4-nitrophenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrophenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be readily displaced by nucleophiles, making the compound useful in various substitution reactions. The nitro group also influences the compound’s reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Fluoro-4-nitrophenyl Methanesulfonate and Analogues

Compound Substituents Molecular Weight (g/mol) Key Applications/Biological Activity
This compound 3-F, 4-NO₂, -SO₃Me ~234.2 (calculated) HDAC inhibitor intermediate
Methyl methanesulfonate (MMS) -SO₃Me (alkyl sulfonate) 110.1 DNA alkylating agent, p53 activation
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate 3-F, 4-NO₂, -SO₃C₆H₄CH₃ 355.3 HDAC intermediate; crystal packing via π-π stacking
N-{4-fluoro-3-nitrophenyl}methanesulfonamide 4-F, 3-NO₂, -SO₂NHMe 234.2 Unspecified bioactivity (structural isomer)

Key Observations:

Substituent Positioning :

  • The 3-fluoro-4-nitro configuration in the target compound contrasts with 4-fluoro-3-nitro in the sulfonamide analogue (). This positional isomerism alters electronic effects: the para-nitro group in the target compound enhances electrophilicity more effectively than meta-nitro, influencing reactivity in substitution reactions .

Sulfonate vs. Sulfonamide :

  • Sulfonate esters (e.g., this compound) are superior leaving groups compared to sulfonamides (e.g., N-{4-fluoro-3-nitrophenyl}methanesulfonamide), making them preferred in synthetic chemistry for forming carbon-heteroatom bonds .

Biological Activity: Methyl methanesulfonate (MMS): A simple alkyl sulfonate, MMS induces DNA alkylation and activates p53-dependent transcriptional programs at high concentrations (200 µM) .

Reactivity and Stability

  • Crystal Packing : The dihedral angle between the 3-fluoro-4-nitrophenyl and sulfonate-bearing aryl rings in 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate is 47.63° , with stabilization via π-π stacking (centroid distance: 3.78 Å). This contrasts with smaller alkyl sulfonates like MMS, which lack aromatic stacking interactions, resulting in lower melting points and higher volatility .
  • Enzyme Interactions : The 3-fluoro-4-nitrophenyl group in analogues like 3F4NP-GlcNAc () acts as a chromophore in enzyme assays, suggesting that electronic effects from fluorine and nitro groups enhance substrate recognition in glycosidase studies .

Biological Activity

3-Fluoro-4-nitrophenyl methanesulfonate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural features allow it to interact with biological systems, making it a subject of interest for understanding its biological activities and potential therapeutic applications.

The compound can be characterized by its molecular formula and structure. It contains a fluorine atom and a nitro group attached to a phenyl ring, along with a methanesulfonate moiety. This configuration contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound acts as an important intermediate in the synthesis of various biologically active compounds, particularly aryloxyalkanoic acid hydroxyamides, which are known for their potent inhibitory effects on histone deacetylases (HDACs) . HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce apoptosis in cancer cells.

The biological activity of this compound primarily involves its ability to modify proteins through the formation of covalent bonds. This is particularly relevant in the context of enzyme inhibition, where the compound may interact with active sites of enzymes or receptors, leading to altered cellular pathways.

Case Studies

  • Histone Deacetylase Inhibition : In studies involving HDAC inhibitors derived from this compound, it was found that they significantly reduced tumor growth in preclinical models. For instance, the aryloxyalkanoic acid derivatives demonstrated enhanced anti-tumor activity when combined with standard chemotherapeutics .
  • Cytotoxic Effects : Experimental data indicate that compounds synthesized from this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that these derivatives induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways .

Data Tables

Property Value
Molecular FormulaC₇H₆FNO₃S
Molecular Weight195.19 g/mol
SolubilitySoluble in DMSO and chloroform
Melting PointNot specified
Biological Activity Effect
HDAC InhibitionPotent inhibitor
CytotoxicityInduces apoptosis
Interaction with EnzymesCovalent modification

Research Findings

Recent studies have highlighted the importance of this compound as a building block for drug development. Its derivatives have shown promise not only in cancer treatment but also in other therapeutic areas due to their ability to modulate protein functions and cellular signaling pathways.

  • In vitro Studies : Compounds derived from this compound were tested on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
  • In vivo Studies : Animal models treated with HDAC inhibitors derived from this compound demonstrated reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and fluoro groups activate the aryl ring for nucleophilic substitution but deactivate it for electrophilic reactions. Electrochemical analysis (cyclic voltammetry) can measure redox potentials, while Hammett σ constants predict substituent effects on reaction rates. Compare with meta- or para-substituted analogs to isolate electronic contributions .

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